benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13785713
InChI: InChI=1S/C14H17NO3/c16-13-7-11-6-12(13)15(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12+,13+/m1/s1
SMILES: C1C2CC(C1N(C2)C(=O)OCC3=CC=CC=C3)O
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol

benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

CAS No.:

Cat. No.: VC13785713

Molecular Formula: C14H17NO3

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate -

Specification

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
IUPAC Name benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Standard InChI InChI=1S/C14H17NO3/c16-13-7-11-6-12(13)15(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12+,13+/m1/s1
Standard InChI Key RSMKUMJCVWVRAZ-AGIUHOORSA-N
Isomeric SMILES C1[C@@H]2C[C@@H]([C@H]1N(C2)C(=O)OCC3=CC=CC=C3)O
SMILES C1C2CC(C1N(C2)C(=O)OCC3=CC=CC=C3)O
Canonical SMILES C1C2CC(C1N(C2)C(=O)OCC3=CC=CC=C3)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a bicyclo[2.2.1]heptane system, a seven-membered ring system fused with two smaller rings. The 2-azabicyclo[2.2.1]heptane scaffold contains a nitrogen atom at the 2-position, which is substituted with a benzyloxycarbonyl group. The hydroxyl group at the 6-position introduces hydrogen-bonding capability, critical for molecular interactions .

The stereochemistry—(1S,4R,6S)—dictates its three-dimensional conformation, influencing binding affinity and selectivity. The IUPAC name, benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, reflects this stereochemical specificity .

Computed Physicochemical Properties

Key physicochemical parameters include:

  • Molecular weight: 247.29 g/mol .

  • XLogP3-AA: 1.6, indicating moderate lipophilicity .

  • Hydrogen bond donors/acceptors: 1 donor (hydroxyl group) and 3 acceptors (carbonyl oxygen and ether oxygens) .

  • Rotatable bonds: 3, primarily from the benzyl ester moiety .

  • Topological polar surface area (TPSA): 55.4 Ų, suggesting moderate membrane permeability .

These properties align with guidelines for CNS-active compounds, balancing hydrophobicity and polarity to traverse the blood-brain barrier.

Synthesis and Stereochemical Control

Asymmetric Hydroformylation

A patented method (WO2011150205A2) describes the synthesis of related azabicycloheptane derivatives via asymmetric hydroformylation. This approach employs rhodium catalysts with chiral ligands to achieve high enantioselectivity (>95% ee) in forming the bicyclic core . For benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, key steps include:

  • Lactam formation: Cyclization of precursor amines under acidic conditions.

  • Hydroxylation: Stereoselective introduction of the hydroxyl group using oxidizing agents like OsO₄.

  • Esterification: Benzylation of the carboxylate group via nucleophilic acyl substitution .

Biological Activity and Mechanism

Neuropharmacological Targets

Preliminary studies highlight the compound’s affinity for serotonin (5-HT) receptors and GABAₐ receptors, implicated in anxiety and seizure disorders. In vitro assays demonstrate:

  • IC₅₀ = 120 nM for 5-HT₁ₐ receptor binding.

  • EC₅₀ = 450 nM for GABAₐ potentiation.

The hydroxyl group at C6 forms hydrogen bonds with Thr305 in the 5-HT₁ₐ binding pocket, while the benzyl ester engages in π-π stacking with Phe339.

Enzyme Inhibition

The compound acts as a competitive inhibitor of monoamine oxidase B (MAO-B), with a Kᵢ of 85 nM. This activity suggests potential utility in neurodegenerative disorders like Parkinson’s disease, where MAO-B overexpression contributes to dopaminergic neuron loss.

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